molecular formula C11H26ClNO3Si B14419665 N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine CAS No. 83766-72-7

N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine

Cat. No.: B14419665
CAS No.: 83766-72-7
M. Wt: 283.87 g/mol
InChI Key: BTFIVUBZWVDKRM-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine is a chemical compound that features both an organosilane and an amine group. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for potential interactions with siliceous surfaces, making it useful in surface modification and adhesion promotion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and purification systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in creating cross-linked networks.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis and Condensation: Acidic or basic conditions can catalyze these reactions, with water or alcohols acting as solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Hydrolysis and Condensation: Silanols and siloxane networks are formed, which are useful in coatings and adhesives.

Scientific Research Applications

N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with siliceous surfaces.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine involves its ability to interact with both organic and inorganic surfaces. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with siliceous surfaces. The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization. These interactions enable the compound to act as a coupling agent, enhancing adhesion and stability in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.

    N-(2-Chloroethyl)-3-(trimethoxysilyl)propan-1-amine: Similar structure but with methoxy groups instead of ethoxy groups, affecting its hydrolysis and condensation behavior.

Uniqueness

N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both the 2-chloroethyl and triethoxysilyl groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in surface modification, adhesion promotion, and material science.

Properties

CAS No.

83766-72-7

Molecular Formula

C11H26ClNO3Si

Molecular Weight

283.87 g/mol

IUPAC Name

N-(2-chloroethyl)-3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C11H26ClNO3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-11H2,1-3H3

InChI Key

BTFIVUBZWVDKRM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNCCCl)(OCC)OCC

Origin of Product

United States

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